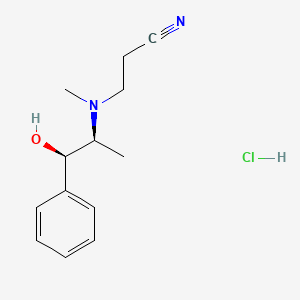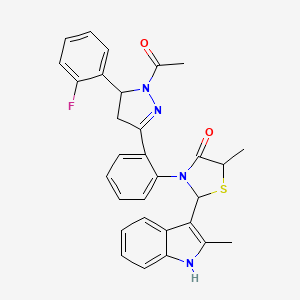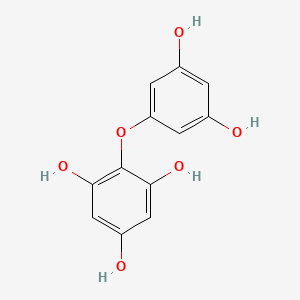
Diphlorethol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphlorethol is a phlorotannin found in the brown alga Cystophora retroflexa. It belongs to the phlorethols class of phlorotannins due to the ether bond that connects its two phloroglucinol units . Phlorotannins are a group of tannins unique to brown algae and are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphlorethol involves the oxidative coupling of phloroglucinol units. This process can be achieved through various methods, including enzymatic and chemical oxidation. The reaction conditions typically involve the use of oxidizing agents such as ferric chloride or hydrogen peroxide under controlled pH and temperature .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from brown algae. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound from other phlorotannins . The high structural diversity of phlorotannins requires precise chromatographic techniques to achieve pure compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Diphlorethol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride and hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Applications De Recherche Scientifique
Diphlorethol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the properties and reactions of phlorotannins.
Biology: Investigated for its antioxidant and antibacterial properties.
Medicine: Explored for potential therapeutic applications, including antiviral activity against SARS-CoV-2.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
Mécanisme D'action
The mechanism of action of diphlorethol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress . This compound also interacts with bacterial cell membranes, disrupting their integrity and leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Difucol: Another phlorotannin with similar antioxidant properties.
Trifuhalol: Known for its antiviral activity.
Phlorofucofuroeckol: Exhibits strong antibacterial effects.
Uniqueness
Diphlorethol is unique due to its specific structure, which includes an ether bond connecting two phloroglucinol units. This structure contributes to its distinct biological activities and makes it a valuable compound for various applications .
Propriétés
Numéro CAS |
61237-21-6 |
|---|---|
Formule moléculaire |
C12H10O6 |
Poids moléculaire |
250.20 g/mol |
Nom IUPAC |
2-(3,5-dihydroxyphenoxy)benzene-1,3,5-triol |
InChI |
InChI=1S/C12H10O6/c13-6-1-7(14)3-9(2-6)18-12-10(16)4-8(15)5-11(12)17/h1-5,13-17H |
Clé InChI |
RUMGQPPKMHUYEF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1O)OC2=C(C=C(C=C2O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




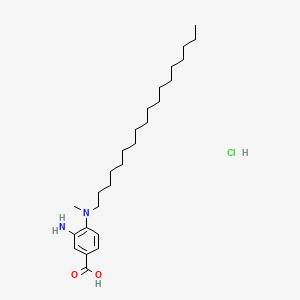
![7-[3,5-Di-tert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B12712322.png)
![[(3S,3aR,6S,6aS)-3-[4-[3-(6,7-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12712330.png)
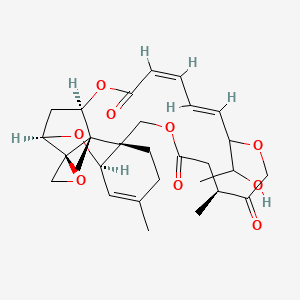

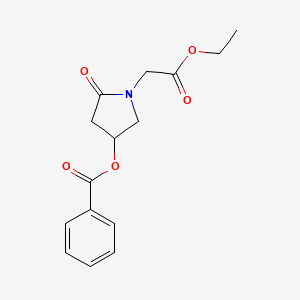

![(8Z,9Z,11Z,12Z)-N-[2-[4,5-Dihydro-2-(heptadeca-8,11-dienyl)-1H-imidazol-1-YL]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12712354.png)

![2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]-](/img/structure/B12712380.png)
